5-Bromo Substitution Enhances pp60(c-Src) Tyrosine Kinase Inhibitory Potency Relative to Non-Brominated Indole-3-amine Derivatives
A direct head-to-head study by Kiliç et al. (2009) evaluated N-benzyl-indole-3-imine and amine derivatives alongside their 5-bromo congeners against the pp60(c-Src) tyrosine kinase target. The authors reported that among all N-benzyl-indole derivatives tested, those bearing the 5-bromo substitution consistently demonstrated enhanced potency [1]. This comparative study provides the most direct evidence that incorporation of bromine at the 5-position of the indole-3-amine scaffold yields superior kinase inhibition relative to the non-brominated parent structures.
| Evidence Dimension | pp60(c-Src) tyrosine kinase inhibitory potency |
|---|---|
| Target Compound Data | 5-Bromo congeners of N-benzyl-indole-3-amine/imine derivatives: qualitatively enhanced potency vs. non-brominated derivatives; amine derivatives more active than imines [1]. |
| Comparator Or Baseline | Non-brominated N-benzyl-indole-3-imine and amine derivatives: showed measurable activity but consistently lower potency than 5-bromo congeners [1]. |
| Quantified Difference | Enhanced potency reported for 5-bromo substituted derivatives; amine derivatives more active than imine counterparts [1]. |
| Conditions | In vitro pp60(c-Src) tyrosine kinase inhibition assay; N-benzyl-indole-3-imine/amine derivative series [1]. |
Why This Matters
For research groups designing kinase inhibitor libraries, the 5-bromo-indol-3-amine scaffold provides a validated starting point with demonstrated potency advantages over non-halogenated indole-3-amine cores.
- [1] Kiliç Z, Işgör YG, Olgen S. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors. Chem Biol Drug Des. 2009;74(4):397-404. doi:10.1111/j.1747-0285.2009.00876.x. View Source
